1-Bromo-3-fluoro-2-nitrobenzene

Catalog No.
S674118
CAS No.
886762-70-5
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-fluoro-2-nitrobenzene

CAS Number

886762-70-5

Product Name

1-Bromo-3-fluoro-2-nitrobenzene

IUPAC Name

1-bromo-3-fluoro-2-nitrobenzene

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H

InChI Key

VFPAOFBPEYCAAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

The exact mass of the compound 1-Bromo-3-fluoro-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-3-fluoro-2-nitrobenzene (CAS 886762-70-5) is a highly functionalized, tri-substituted aromatic building block characterized by its precise 1,2,3-substitution pattern. It features two orthogonal reactive sites: a fluorine atom highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent ortho-nitro group, and a bromine atom primed for downstream transition-metal-catalyzed cross-coupling[1]. In industrial and advanced laboratory procurement, this compound is selected primarily for its ability to support sequential, multi-step functionalization without protecting groups. It serves as a critical precursor for the scalable synthesis of complex biaryls, fused heterocycles such as indoles and benzimidazoles, and macrocyclic peptides where strict regiochemical control is mandatory.

Generic substitution with simpler di-substituted or differently regioconfigured building blocks fundamentally breaks the sequential functionalization strategy required for complex targets. Replacing the target compound with 1-bromo-3-chloro-2-nitrobenzene drastically reduces SNAr reaction rates, forcing the use of elevated temperatures that degrade sensitive nucleophiles and cause racemization of chiral amino acid precursors [1]. Utilizing 1,3-difluoro-2-nitrobenzene eliminates the bromine handle, completely preventing subsequent palladium-catalyzed cross-coupling steps necessary for cyclization. Furthermore, altering the substitution pattern to 1-bromo-4-fluoro-2-nitrobenzene shifts the relationship between the reactive sites, yielding incorrect downstream regioisomers (e.g., 5-substituted instead of 4-substituted heterocycles), making 1-bromo-3-fluoro-2-nitrobenzene strictly non-interchangeable in targeted API procurement[2].

Room-Temperature SNAr Scalability and Chiral Preservation

In the synthesis of complex macrocycles, 1-bromo-3-fluoro-2-nitrobenzene enables decagram-scale (40 g) SNAr with sensitive chiral nucleophiles like N-Boc-L-tryptophan at room temperature, achieving quantitative yields without racemization [1]. In contrast, using less reactive analogs like chloronitrobenzenes typically requires elevated temperatures that induce significant racemization and lower yields for sensitive chiral nucleophiles.

Evidence DimensionSNAr yield and racemization rate
Target Compound DataQuantitative yield, 0% racemization at room temperature (40 g scale)
Comparator Or BaselineChloronitrobenzene analogs (require >80 °C, leading to partial racemization)
Quantified DifferenceEnables room-temperature coupling with complete retention of stereocenters
ConditionsNaOH in DMSO, room temperature, decagram scale

Procurement of the fluoro-derivative is essential for scaling up chiral pharmaceutical intermediates without yield-destroying thermal degradation.

Orthogonal Reactivity for Sequential Heterocycle Synthesis

The precise 1-bromo-3-fluoro-2-nitro substitution pattern provides orthogonal reactivity that simpler building blocks lack. The highly activated fluorine undergoes selective SNAr with amines or phenols (e.g., reacting with 70% ethylamine at 50 °C to yield 27.3 g of intermediate), leaving the bromine intact [1]. Subsequent reduction of the nitro group allows the retained bromine to participate in palladium-catalyzed cyclizations, such as the Larock indole synthesis[2]. Using 1,3-difluoro-2-nitrobenzene completely eliminates the possibility of the final cross-coupling step, breaking the synthetic route.

Evidence DimensionRoute compatibility for sequential SNAr and Pd-coupling
Target Compound DataSupports 3-step SNAr/Reduction/Pd-coupling sequence
Comparator Or Baseline1,3-difluoro-2-nitrobenzene (fails at Pd-coupling step)
Quantified Difference100% route enablement for complex fused heterocycles vs. route failure
ConditionsSequential SNAr (amine/phenol), nitro reduction, and Pd-catalyzed cross-coupling

Buyers must select this exact tri-substituted compound to unlock multi-step, one-pot or sequential cascade syntheses of complex heterocycles.

Regioselective Control in Fused Bicyclic Systems

The 1,2,3-substitution pattern of 1-bromo-3-fluoro-2-nitrobenzene is critical for synthesizing sterically demanding 4-substituted indoles or 1,4-disubstituted benzimidazoles [1]. When substituted with 1-bromo-4-fluoro-2-nitrobenzene, the altered para-relationship between the fluorine and nitro group directs cyclization to form 5-substituted heterocycles instead. This strict structural requirement means that for specific target APIs, the 1,2,3-isomer is an absolute procurement necessity to ensure correct downstream regiochemistry.

Evidence DimensionDownstream heterocycle regiochemistry
Target Compound DataYields 4-substituted indoles / 1,4-disubstituted benzimidazoles
Comparator Or Baseline1-bromo-4-fluoro-2-nitrobenzene (yields 5-substituted isomers)
Quantified DifferenceComplete shift in product regiochemistry
ConditionsPost-SNAr cyclization pathways

Procuring the correct regioisomer is non-negotiable for synthesizing specific target active pharmaceutical ingredients (APIs) where binding pocket geometry requires 4-substitution.

Decagram-Scale Synthesis of Chiral Macrocyclic Peptides

Due to its ability to undergo room-temperature SNAr without causing racemization, 1-bromo-3-fluoro-2-nitrobenzene is the ideal building block for synthesizing complex, atropisomeric cyclic peptides. It allows for the safe, large-scale coupling of delicate amino acids like N-Boc-L-tryptophan [1].

Precursor for 4-Substituted Indole and Benzimidazole APIs

The compound's strict 1,2,3-substitution pattern ensures the correct regiochemistry when building fused bicyclic heterocycles. It is heavily utilized in pharmaceutical development for APIs requiring 4-substituted indoles or 1,4-disubstituted benzimidazoles, where orthogonal functionalization is required [2].

Development of TSHR Antagonists and CNS Therapeutics

Industrial patents highlight the use of 1-bromo-3-fluoro-2-nitrobenzene in synthesizing 3,4-dihydroquinolin-2(1H)-one compounds for thyroid-related diseases, as well as 5-HT5A receptor antagonists. Its reliable reactivity with phenols and amines under mild conditions makes it a staple in medicinal chemistry workflows [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-6-fluoronitrobenzene

Dates

Last modified: 08-15-2023

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